BAY 11-7082

Description

(E)-3-Tosylacrylonitrile has been reported in Aspergillus terreus with data available.

Structure

3D Structure

Properties

IUPAC Name |

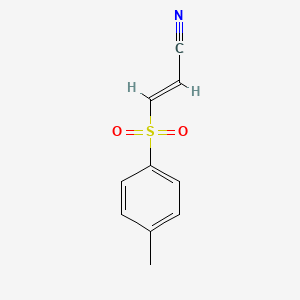

(E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWDSDBFRHVAP-KRXBUXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859645 | |

| Record name | 3-(4-Methylphenylsulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-67-7 | |

| Record name | (2E)-3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19542-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Toluenesulfonyl)acrylonitrile, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methylphenylsulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-methylbenzenesulfonyl)prop-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(P-TOLUENESULFONYL)ACRYLONITRILE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5G2A4F6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Inhibitory Mechanism of BAY 11-7082: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 11-7082 is a widely utilized anti-inflammatory compound recognized for its potent inhibitory effects on critical inflammatory signaling pathways. Initially identified as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, subsequent research has unveiled a more complex mechanism of action, including direct inhibition of the NLRP3 inflammasome. This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanisms of Action: A Dual Inhibition Strategy

This compound exerts its anti-inflammatory effects primarily through the irreversible inhibition of two key signaling hubs: the NF-κB pathway and the NLRP3 inflammasome. This dual-pronged attack makes it a potent tool for studying and potentially treating a range of inflammatory conditions. The molecule contains an α,β-unsaturated electrophilic center, which acts as a Michael acceptor, allowing it to form covalent adducts with nucleophilic cysteine residues in its target proteins, leading to their irreversible inactivation[1][2][3].

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is a cornerstone of the inflammatory response. Under basal conditions, the NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκBα[4]. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[4][5].

This compound was first described as an inhibitor of this pathway[5]. It was initially proposed to directly inhibit IKKβ, but further studies have refined this understanding. Evidence suggests that this compound acts upstream of IKK, preventing its activation and thereby blocking the phosphorylation of IκBα[6][7]. This inhibitory action is irreversible, effectively shutting down the signaling cascade that leads to NF-κB activation[4][6]. By preventing IκBα phosphorylation, this compound ensures that NF-κB remains sequestered in the cytoplasm, unable to drive inflammatory gene expression[5][6].

Direct Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by sensing a variety of danger signals, including microbial products, crystalline substances, and cellular stress[5]. Activation of the NLRP3 inflammasome typically requires two signals. The first, or "priming" signal, is often provided by NF-κB activation, leading to the increased transcription of NLRP3 and pro-IL-1β. The second signal triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms[5][8].

This compound has been shown to inhibit the NLRP3 inflammasome through a mechanism that is independent of its effects on NF-κB[5][9]. Studies have demonstrated that this compound directly targets the NLRP3 protein, inhibiting its ATPase activity[5][9]. This ATPase activity is essential for the conformational changes required for inflammasome assembly and activation[9]. By directly binding to and inhibiting NLRP3, this compound prevents the downstream activation of caspase-1 and the subsequent release of mature IL-1β and IL-18[8][9][10]. This inhibitory effect is selective for the NLRP3 inflammasome, as this compound does not inhibit other inflammasomes like NLRP1[5][9].

Off-Target Effects

It is important for researchers to be aware that this compound is not entirely specific to the NF-κB and NLRP3 pathways. Its reactive nature as a Michael acceptor means it can interact with other proteins containing reactive cysteine residues. Notably, this compound has been identified as a potent, irreversible inhibitor of protein tyrosine phosphatases (PTPs)[1][3]. It has also been shown to inhibit ubiquitin-specific proteases such as USP7 and USP21[6][11]. These off-target effects should be considered when interpreting experimental results.

Quantitative Data on this compound Activity

The following table summarizes key quantitative data regarding the inhibitory concentrations and efficacy of this compound from various studies.

| Parameter | Value | Cell Type/System | Comments | Reference |

| NF-κB Pathway Inhibition | ||||

| IC50 for TNFα-induced IκBα phosphorylation | 10 µM | Tumor cells | Irreversible inhibition. | [11][12] |

| Inhibition of NF-κB p65 DNA-binding activity | 25-100 µM | Human adipose tissue and skeletal muscle | Dose-dependent inhibition. | [11][13] |

| Inhibition of TNFα and IL-6 release | 25-100 µM | Human adipose tissue | Significant inhibition at all tested concentrations. | [11][13] |

| NLRP3 Inflammasome Inhibition | ||||

| Inhibition of ATP-induced caspase-1 activation | 12 µM | NG5 macrophages | Complete inhibition. | [9] |

| Inhibition of NLRP3 ATPase activity | Dose-dependent | Purified NLRP3 protein | Direct inhibition of enzymatic activity. | [9] |

| Off-Target Effects | ||||

| IC50 for USP7 inhibition | 0.19 µM | In vitro assay | Potent inhibition of a deubiquitinating enzyme. | [6][11] |

| IC50 for USP21 inhibition | 0.96 µM | In vitro assay | [6][11] | |

| Antibacterial Activity | ||||

| Reduction of Penicillin G MIC for MRSA | 1.56 µM | MRSA strain USA300 | 16-fold reduction in the minimum inhibitory concentration. | [14] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: Common cell lines for studying NF-κB and NLRP3 pathways include human monocytic THP-1 cells, mouse macrophage-like RAW 264.7 cells, and human embryonic kidney (HEK) 293 cells.

-

Differentiation (for THP-1 cells): To induce a macrophage-like phenotype, THP-1 cells are often treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 nM for 48 hours[15][16].

-

This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Cells are pre-incubated with the desired concentration of this compound (e.g., 1-20 µM) for 30 minutes to 1 hour before stimulation[15][17][18].

Induction of Inflammatory Pathways

-

NF-κB Pathway Activation: Cells are stimulated with agents like TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 15-60 minutes) to induce IκBα phosphorylation and NF-κB activation[7][17].

-

NLRP3 Inflammasome Activation (Two-Step):

-

Priming: Cells are first primed with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Activation: Following priming, a second stimulus such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) is added for 30-60 minutes to trigger inflammasome assembly and activation[9].

-

Western Blot Analysis

Western blotting is a key technique to assess the phosphorylation status and expression levels of proteins within the signaling pathways.

-

Sample Preparation: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay[19][20].

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane[19][20].

-

Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-IκBα, total IκBα, phospho-p65, total p65, NLRP3, and cleaved caspase-1[18][19][20].

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an ECL substrate[19][20].

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the release of inflammatory cytokines into the cell culture supernatant.

-

Sample Collection: After cell treatment and stimulation, the culture medium is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The supernatant is analyzed for cytokines such as IL-1β, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions[13][17][21].

NF-κB p65 Transcription Factor Binding Assay

This assay measures the DNA binding activity of NF-κB in nuclear extracts.

-

Nuclear Extract Preparation: Following cell treatment, nuclear extracts are prepared using a specialized kit.

-

Assay: The assay is typically an ELISA-based method where a specific oligonucleotide containing the NF-κB consensus binding site is immobilized on a plate. The nuclear extract is added, and the bound p65 subunit is detected using a specific primary antibody, a secondary HRP-conjugated antibody, and a colorimetric substrate[17][22].

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

Caption: this compound directly inhibits the NLRP3 inflammasome's ATPase activity.

Experimental Workflow Diagram

References

- 1. The anti-inflammatory compound this compound is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. invivogen.com [invivogen.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The anti-inflammatory drug this compound suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Anti-inflammatory Compounds Parthenolide and this compound Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Curcumin Represses NLRP3 Inflammasome Activation via TLR4/MyD88/NF-κB and P2X7R Signaling in PMA-Induced Macrophages [frontiersin.org]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma [ijbs.com]

- 20. By Regulating the NLRP3 Inflammasome Can Reduce the Release of Inflammatory Factors in the Co-Culture Model of Tuberculosis H37Ra Strain and Rat Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. europeanreview.org [europeanreview.org]

- 22. biorxiv.org [biorxiv.org]

BAY 11-7082: A Technical Guide to its NF-κB Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 11-7082 is a widely utilized small molecule inhibitor known for its anti-inflammatory, anticancer, and neuroprotective properties.[1] Its primary mechanism of action involves the potent and irreversible inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This document provides an in-depth technical overview of this compound's mechanism, quantitative efficacy, and the experimental protocols used to characterize its function. It is intended to serve as a comprehensive resource for researchers employing this compound in their studies.

Mechanism of Action: Inhibition of the NF-κB Signaling Cascade

The canonical NF-κB pathway is a cornerstone of the cellular inflammatory response. In an unstimulated state, the NF-κB transcription factor (commonly a heterodimer of p65/RelA and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of kappa B alpha).[4] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[4] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[4] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory and anti-apoptotic genes.[5]

This compound exerts its inhibitory effect by primarily targeting the phosphorylation of IκBα.[2][3] It selectively and irreversibly inhibits the cytokine-induced phosphorylation of IκBα, thereby preventing its degradation.[3][5] This action keeps the NF-κB complex sequestered in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity.[1][2] While it is widely reported to inhibit IKK activity, some studies suggest its target may be an upstream kinase in the signaling cascade.[1][6] Beyond the NF-κB pathway, this compound has also been shown to inhibit the NLRP3 inflammasome and other signaling molecules, indicating it can have broader, multi-target effects.[2][7]

Quantitative Data Summary

The inhibitory potency of this compound varies across different cell types and experimental conditions. The following tables summarize key quantitative metrics reported in the literature.

Table 1: IC₅₀ Values of this compound

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Assay | Target/Stimulus | IC₅₀ Value | Reference |

| Tumor Cells | IκBα Phosphorylation Assay | TNF-α | 10 µM | [8] |

| HEK293 | Luciferase Reporter Assay | TNF-α | 11 µM | [3] |

| HGC27 (Gastric Cancer) | MTT Assay (72h) | Cell Proliferation | 4.23 nM | [9] |

| MKN45 (Gastric Cancer) | MTT Assay (72h) | Cell Proliferation | 5.88 nM | [9] |

| Various | Ubiquitin-Specific Protease Assay | USP7 | 0.19 µM | [3][8] |

| Various | Ubiquitin-Specific Protease Assay | USP21 | 0.96 µM | [3][8] |

Table 2: Effective Concentrations for Biological Effects

This table outlines the concentrations of this compound used to achieve significant biological outcomes in various experimental models.

| Cell Line / Model | Effect | Concentration | Reference |

| RAW264.7 Macrophages | Suppression of NO, PGE₂, and TNF-α production | 0 - 15 µM | [1] |

| HTLV-I-infected T-cells | Reduction of NF-κB DNA binding and induction of apoptosis | 5 µM | [8][10] |

| NCI-H1703 (NSCLC) | Inhibition of cell proliferation | 8 µM | [8] |

| MDA-MB-231 (Breast Cancer) | Inhibition of NF-κB DNA binding (EMSA) | 5 µM (24h) | [11] |

| Human Adipose Tissue | Inhibition of NF-κB p65 DNA-binding activity | 50 - 100 µM | [8] |

| Mouse Hippocampal Slices | Neuroprotection against NMDA toxicity | 20 - 100 µM | [10] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound on the NF-κB pathway.

Western Blotting for Phospho-IκBα and p65

This protocol is used to detect the phosphorylation status of IκBα and the total levels of key pathway proteins.

-

Cell Culture and Treatment : Seed cells (e.g., RAW264.7 or A549) in 6-well plates and grow to 80-90% confluency. Pre-treat cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.[11][12]

-

Stimulation : Induce NF-κB activation by adding a stimulant (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes for IκBα phosphorylation).[1][5]

-

Cell Lysis : Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][13]

-

Protein Quantification : Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[13]

-

SDS-PAGE and Transfer : Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager. Quantify band intensity using densitometry software.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection : Seed cells (e.g., HEK293) in a 12-well or 24-well plate.[1] Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization using a suitable transfection reagent.[14][15]

-

Incubation and Treatment : Allow cells to express the plasmids for 24-48 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation : Add an NF-κB agonist (e.g., TNF-α or PMA) and incubate for an additional 6-8 hours.[1][16]

-

Cell Lysis : Wash cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry : Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer according to the manufacturer's instructions.[14][17]

-

Data Analysis : Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity. Express results as relative luciferase units (RLU) or fold change over the unstimulated control.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[18][19]

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9][18]

-

Compound Treatment : Treat cells with a range of concentrations of this compound (and a vehicle control) and incubate for 24, 48, or 72 hours.[9][15]

-

MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][19] This allows viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[20]

-

Formazan Solubilization : Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 15% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][15]

-

Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.[14][20]

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway, primarily acting through the prevention of IκBα phosphorylation. Its efficacy has been well-documented across a variety of cell lines and models, making it an invaluable tool for studying inflammatory processes, cancer biology, and other NF-κB-mediated phenomena. However, researchers should remain aware of its potential for multi-target effects, particularly at higher concentrations. The protocols and data presented in this guide offer a robust framework for designing and interpreting experiments involving this compound.

References

- 1. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleck.co.jp [selleck.co.jp]

- 11. scispace.com [scispace.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ijbs.com [ijbs.com]

- 14. BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma [ijbs.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. MTT assay protocol | Abcam [abcam.com]

BAY 11-7082 as an IKK inhibitor

An In-Depth Technical Guide to BAY 11-7082 as an IKK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a widely utilized small molecule inhibitor primarily recognized for its anti-inflammatory properties. It functions as a selective and irreversible inhibitor of the nuclear factor-κB (NF-κB) signaling pathway by preventing the tumor necrosis factor-α (TNF-α)-induced phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1][2] This action blocks the subsequent release and nuclear translocation of active NF-κB, thereby downregulating the expression of numerous pro-inflammatory and cell survival genes.[3][4] Beyond its canonical effect on the IKK/NF-κB axis, emerging research has revealed that this compound possesses a multi-targeted profile, notably inhibiting the NLRP3 inflammasome, ubiquitin-specific proteases (USPs), and other signaling cascades.[3][5][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols, and the signaling pathways it modulates.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | (E)-3-(4-Methylphenylsulfonyl)-2-propenenitrile | [7] |

| Alternate Names | BAY 11-7821 | [6] |

| CAS Number | 19542-67-7 | [7] |

| Molecular Formula | C₁₀H₉NO₂S | [7] |

| Molecular Weight | 207.25 g/mol | [7] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMSO (~25 mg/ml), DMF (~25 mg/ml), and Ethanol (~0.20 mg/ml) | [1] |

Mechanism of Action

Inhibition of the Canonical NF-κB Pathway

The primary and most characterized mechanism of this compound is the irreversible inhibition of TNF-α-induced IκBα phosphorylation.[1][2] In the canonical NF-κB pathway, stimuli like TNF-α activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This degradation releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target genes.

This compound effectively prevents the IKK-mediated phosphorylation of IκBα.[4] This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB's nuclear translocation and transcriptional activity.[3] While widely referred to as an IKK inhibitor, some studies suggest this compound does not inhibit the IKK complex directly in in vitro kinase assays but rather suppresses its activation within the cellular environment.[8]

Inhibition of the NLRP3 Inflammasome

This compound also functions as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[3][5] The activation of the NLRP3 inflammasome is a two-step process: a "priming" signal, often mediated by NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β, and an "activation" signal that triggers the assembly of the inflammasome complex.

This compound can inhibit the inflammasome through two distinct mechanisms:

-

Indirect Inhibition: By blocking the NF-κB pathway, it prevents the initial priming step required for the expression of inflammasome components.[3]

-

Direct Inhibition: It has been shown to directly block the ATPase activity of the NLRP3 sensor, which is essential for its activation and the assembly of the inflammasome complex.[3]

Other Molecular Targets

In addition to its primary effects, this compound has been shown to inhibit other proteins and pathways, which may contribute to its broad biological activity and potential off-target effects:

-

Ubiquitin-Specific Proteases (USPs): It inhibits USP7 and USP21.[2][6][9]

-

E2/E3 Ubiquitin Enzymes: It can inactivate the E2-conjugating enzymes Ubc13 and UbcH7, as well as the E3 ligase LUBAC.[6][8]

-

Other Transcription Factors: It can suppress the activation of Activator Protein-1 (AP-1), Interferon Regulatory Factor-3 (IRF-3), and Signal Transducer and Activator of Transcription-1 (STAT-1).[5][10]

Quantitative Data

Table 1: Inhibitory Potency of this compound

| Target / Process | IC₅₀ Value | Cell Type / Condition | Reference |

| TNFα-induced IκBα Phosphorylation | ~10 µM | Tumor Cells | [6][9][11] |

| TNFα-induced Adhesion Molecule Expression | 5-10 µM | Human Endothelial Cells | [1] |

| Ubiquitin-Specific Protease 7 (USP7) | 0.19 µM | In vitro | [2][6][9] |

| Ubiquitin-Specific Protease 21 (USP21) | 0.96 µM | In vitro | [2][6][9] |

| HGC27 Gastric Cancer Cell Proliferation (48h) | 6.72 nM | HGC27 Cells | [12] |

| MKN45 Gastric Cancer Cell Proliferation (48h) | 11.22 nM | MKN45 Cells | [12] |

| Multiple Myeloma Cell Viability Reduction | 2-4 µM | U266 Cells | [13] |

| Oral Squamous Carcinoma Cell Viability | 5-30 µM | CAL27, HSC-2, SCC-4 Cells | [14] |

Table 2: Effect of this compound on Cytokine and Mediator Production

| Mediator | Effect | Concentration | Cell Type / Model | Reference |

| Nitric Oxide (NO) | Strong Suppression | 0-15 µM | LPS-treated RAW264.7 | [10] |

| Prostaglandin E₂ (PGE₂) | Strong Suppression | 0-15 µM | LPS-treated RAW264.7 | [10] |

| TNF-α | Significant Decrease | 50 µM | Skeletal Muscle | [6] |

| IL-1β | Significant Reduction | 2.5-5 mg/kg in vivo | Oral Squamous Carcinoma Model | [14] |

| IL-6 | Significant Inhibition | 100 µM | Adipose Tissue | [6] |

| IL-8 | Significant Inhibition | 100 µM | Adipose Tissue | [6] |

| IL-23 | Marked Suppression | 20 mg/kg in vivo | Psoriasis-like Dermatitis Model | [5] |

Experimental Protocols & Workflows

General Experimental Workflow for Assessing Anti-Inflammatory Activity

The following diagram outlines a typical workflow to evaluate the efficacy of this compound in a cell-based inflammation model.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. invivogen.com [invivogen.com]

- 4. This compound | 19542-67-7 [chemicalbook.com]

- 5. portlandpress.com [portlandpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. scbt.com [scbt.com]

- 8. portlandpress.com [portlandpress.com]

- 9. abmole.com [abmole.com]

- 10. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleck.co.jp [selleck.co.jp]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. europeanreview.org [europeanreview.org]

- 14. mdpi.com [mdpi.com]

Unraveling the Multifaceted Molecular Targets of BAY 11-7082: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BAY 11-7082 is a widely utilized small molecule inhibitor, initially characterized for its anti-inflammatory properties through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. However, extensive research has revealed a broader spectrum of molecular targets, positioning this compound as a pleiotropic agent with complex cellular effects. This technical guide provides an in-depth exploration of the core molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.

Core Molecular Targets and Quantitative Inhibition Data

The inhibitory activity of this compound extends beyond its initial characterization, encompassing key nodes in inflammatory and cellular signaling pathways. The following tables summarize the quantitative data for its primary molecular targets.

| Target Protein/Process | Cell Line/System | IC50 Value | Reference |

| TNFα-induced IκBα phosphorylation | Tumor cells | 10 µM | [1] |

| Ubiquitin-Specific Protease 7 (USP7) | In vitro | 0.19 µM | [1][2] |

| Ubiquitin-Specific Protease 21 (USP21) | In vitro | 0.96 µM | [1][2] |

| TNFα-induced surface expression of ICAM-1, VCAM-1, and E-selectin | Human endothelial cells | 5-10 µM | [3][4] |

| Cell Proliferation (HGC27 gastric cancer cells) | HGC27 | 24.88 nM (24h), 6.72 nM (48h), 4.23 nM (72h) | [5] |

| Cell Proliferation (MKN45 gastric cancer cells) | MKN45 | 29.11 nM (24h), 11.22 nM (48h), 5.88 nM (72h) | [5] |

Signaling Pathways Modulated by this compound

This compound exerts its influence on several critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these interactions.

Caption: Inhibition of the canonical NF-κB pathway by this compound.

Caption: Dual inhibitory action of this compound on the NLRP3 inflammasome.

Caption: Broad-spectrum inhibition of inflammatory signaling by this compound.

Detailed Experimental Protocols

The identification and validation of this compound's molecular targets have been accomplished through a variety of standard and advanced molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis for IκBα Phosphorylation

-

Objective: To determine the effect of this compound on TNFα-induced phosphorylation of IκBα.

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

NF-κB p65 Nuclear Translocation by Immunofluorescence Microscopy

-

Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

-

Cell Culture and Treatment:

-

Immunostaining:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Cy3-labeled anti-rabbit) for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS.

-

Mount coverslips with a mounting medium containing DAPI to counterstain the nuclei.

-

-

Imaging:

-

Visualize cells using a fluorescence microscope.

-

Capture images of DAPI (blue) and the p65 subunit (red) fluorescence.

-

Analyze the subcellular localization of p65, noting its presence in the cytoplasm versus the nucleus.

-

Cell Proliferation (MTT) Assay

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Protocol:

-

Seed HGC27 or MKN45 gastric cancer cells into 96-well plates at a density of 5x10⁴ cells/well and culture overnight.[5]

-

Treat cells with various concentrations of this compound (e.g., 0.01 to 20 µM) for 24, 48, and 72 hours.[5]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

-

Conclusion

This compound is a potent and versatile inhibitor with a range of molecular targets that extend beyond the NF-κB pathway. Its ability to modulate the NLRP3 inflammasome, ubiquitin-specific proteases, and other key inflammatory signaling cascades underscores its complex mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted biological effects of this compound and for those in the process of developing novel therapeutics targeting these pathways. It is important to note that some studies suggest that the cytotoxic effects of this compound may be independent of its NF-κB inhibitory activity, highlighting the need for careful interpretation of experimental results.[6] Further research into its off-target effects and the precise molecular interactions will continue to refine our understanding of this valuable research tool.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]

BAY 11-7082: A Potent, Irreversible Inhibitor of Protein Tyrosine Phosphatases

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BAY 11-7082, a well-documented anti-inflammatory agent, is widely recognized for its inhibitory effects on the NF-κB signaling pathway. However, a substantial body of evidence reveals a significant off-target activity: the potent and irreversible inhibition of protein tyrosine phosphatases (PTPs). This technical guide provides an in-depth analysis of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols related to the effects of this compound on this critical class of enzymes. Understanding this dual activity is paramount for the accurate interpretation of experimental results and for the consideration of this compound in drug development contexts.

Introduction: The Dual Role of this compound

Protein tyrosine phosphatases, in concert with protein tyrosine kinases, orchestrate the signaling cascades that govern cellular homeostasis.[1] Dysregulation of tyrosine phosphorylation is a hallmark of numerous diseases, including cancer and diabetes, making PTPs attractive therapeutic targets.[1]

This compound is traditionally viewed as an inhibitor of IκB kinase (IKK) activity, thereby preventing the nuclear translocation of NF-κB.[1] However, its chemical structure, featuring an α,β-unsaturated electrophilic center, predisposes it to act as a Michael acceptor.[1][2] This property enables it to react with nucleophilic residues, such as the active site cysteine of PTPs, leading to their inactivation.[1][2] This document will explore the profound implications of this secondary mechanism of action.

Mechanism of Action: Covalent Modification of the PTP Active Site

The inhibitory effect of this compound on PTPs is both potent and irreversible.[1][2] The core of this mechanism lies in the formation of a covalent adduct with the catalytic cysteine residue within the PTP active site.[1][2][3] Mass spectrometry analysis has confirmed this covalent modification.[1][2] This irreversible binding effectively inactivates the enzyme, leading to an accumulation of tyrosine-phosphorylated proteins within the cell, an effect comparable to that of general PTP inhibitors like sodium orthovanadate.[1][2]

References

BAY 11-7082: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

BAY 11-7082 is a widely utilized small molecule inhibitor renowned for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its well-documented inhibitory effects on key cellular signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways. Detailed experimental protocols and quantitative data are presented to support researchers in their study of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (2E)-3-[(4-methylbenzene)sulfonyl]prop-2-enenitrile, is a synthetic compound belonging to the vinyl sulfone class.[1][2] Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (2E)-3-[(4-methylbenzene)sulfonyl]prop-2-enenitrile[1][2] |

| Synonyms | (E)-3-tosylacrylonitrile, BAY-117082, BAY117082[1] |

| CAS Number | 19542-67-7[1][2] |

| Chemical Formula | C₁₀H₉NO₂S[2] |

| Molecular Weight | 207.25 g/mol [2] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N[2] |

| InChI | InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+[2] |

| InChIKey | DOEWDSDBFRHVAP-KRXBUXKQSA-N[2] |

Physicochemical Properties:

| Property | Value |

| Physical Form | Off-white to white crystalline solid[3] |

| Melting Point | 133-135 °C |

| Boiling Point | 397.6 ± 42.0 °C (Predicted) |

| Solubility | DMSO: >20 mg/mL, Soluble in Ethanol and DMF[3] |

| Storage | Store at -20°C[3] |

Biological Activity and Signaling Pathways

This compound is a potent and irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] It exerts its primary effect by inhibiting the phosphorylation of IκBα (Inhibitor of kappa B alpha), a critical step in the activation of NF-κB.[5][6] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes involved in inflammation and cell survival.[5][7]

In addition to its well-established role in the NF-κB pathway, this compound has been identified as a direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[4] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines such as IL-1β and IL-18. This compound has been shown to inhibit the ATPase activity of NLRP3, a critical step for its activation.[8]

The inhibitory effects of this compound on these two key signaling pathways are depicted in the following diagrams:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several key targets. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the compound's efficacy.

| Target | Assay Condition | IC₅₀ Value |

| IκBα Phosphorylation | TNFα-induced in tumor cells | 10 µM[5][6] |

| USP7 | Ubiquitin-specific protease 7 | 0.19 µM[6] |

| USP21 | Ubiquitin-specific protease 21 | 0.96 µM[6] |

| NF-κB Activity | TNFα-induced in HEK293 cells (luciferase assay) | 2-11 µM |

| Adhesion Molecule Expression | TNFα-induced ICAM-1, VCAM-1, and E-selectin in HUVECs | 5-10 µM[7] |

Experimental Protocols

To facilitate the use of this compound in research, detailed protocols for key experiments are provided below. These protocols are synthesized from various published studies and should be adapted as necessary for specific experimental conditions.

1. Western Blot Analysis of NF-κB Pathway Activation

This protocol is designed to assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of p65.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with desired concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with an NF-κB activator, such as TNFα (10-20 ng/mL) or LPS (1 µg/mL), for 15-30 minutes.

-

-

Protein Extraction:

-

For total cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

2. NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity.

-

Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment and Lysis:

-

24 hours post-transfection, pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with TNFα or another appropriate stimulus for 6-8 hours.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

-

-

Luciferase Measurement:

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

3. Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit of NF-κB.

-

Cell Preparation:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound and an NF-κB stimulus as described for the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against p65 overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

4. NLRP3 Inflammasome Activation Assay

This protocol assesses the effect of this compound on NLRP3 inflammasome activation by measuring caspase-1 activation and IL-1β secretion.

-

Cell Priming and Treatment:

-

Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS (1 µg/mL) for 4 hours to induce pro-IL-1β and NLRP3 expression.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.

-

-

Sample Collection:

-

Collect the cell culture supernatants for IL-1β measurement.

-

Lyse the cells to measure caspase-1 activity.

-

-

Caspase-1 Activity Assay:

-

Use a fluorometric or colorimetric caspase-1 activity assay kit according to the manufacturer's instructions.

-

-

IL-1β ELISA:

-

Measure the concentration of mature IL-1β in the cell culture supernatants using a commercially available ELISA kit.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Caption: General experimental workflow for studying this compound.

References

- 1. This compound Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma [ijbs.com]

- 3. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]

- 4. The IKK Inhibitor this compound Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic inhibition of lung cancer cells by EGCG and NF-κB inhibitor BAY11-7082 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.5. Western Blotting Analysis [bio-protocol.org]

- 7. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

BAY 11-7082: A Technical Review of its Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

BAY 11-7082 is a widely utilized small molecule inhibitor known for its potent anti-inflammatory and anti-cancer properties. Initially identified as an irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, subsequent research has revealed its multifaceted mechanism of action, encompassing the inhibition of the NLRP3 inflammasome and the modulation of various other cellular processes. This technical guide provides a comprehensive overview of the literature on this compound, focusing on its core mechanisms, quantitative data from key studies, and detailed experimental protocols.

Core Mechanisms of Action

This compound exerts its biological effects through the inhibition of several key signaling pathways, primarily by targeting specific components involved in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The most well-characterized mechanism of this compound is its ability to inhibit the canonical NF-κB pathway.[1] This pathway is a cornerstone of the inflammatory response and is constitutively active in many cancer types, promoting cell proliferation and survival. This compound acts by irreversibly inhibiting the phosphorylation of IκBα (inhibitor of NF-κB alpha).[1] In unstimulated cells, IκBα is bound to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. By preventing IκBα phosphorylation, this compound effectively traps NF-κB in the cytoplasm, thereby blocking its transcriptional activity.[1][2]

Inhibition of the NLRP3 Inflammasome

Beyond its effects on NF-κB, this compound is a direct inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[3][4][5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[6] Studies have shown that this compound can inhibit NLRP3 inflammasome activation independently of its NF-κB inhibitory activity.[5] The proposed mechanism involves the direct inhibition of the ATPase activity of NLRP3, which is essential for the assembly and activation of the inflammasome complex.[5]

Effects on Apoptosis and Cell Cycle

This compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][7] The induction of apoptosis is often linked to its inhibition of the pro-survival NF-κB pathway. By blocking NF-κB, this compound can downregulate the expression of anti-apoptotic proteins (e.g., Bcl-2) and upregulate pro-apoptotic proteins (e.g., Bax), leading to the activation of the intrinsic apoptotic pathway.[8] Furthermore, this compound can induce cell cycle arrest, often at the G0/G1 or S phase, by modulating the expression of key cell cycle regulators.[2]

Quantitative Data Summary

The inhibitory potency of this compound varies depending on the cell type, stimulus, and the specific pathway being assayed. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative data reported in the literature.

| NF-κB Inhibition | |||

| Cell Line/System | Stimulus | Assay | IC50/Effective Concentration |

| Human Endothelial Cells | TNF-α | Adhesion Molecule Expression (ICAM-1, VCAM-1, E-Selectin) | 5-10 µM[1] |

| Gastric Cancer Cells (HGC27) | - | Cell Proliferation (72h) | 4.23 nM[9] |

| Gastric Cancer Cells (MKN45) | - | Cell Proliferation (72h) | 5.88 nM[9] |

| Multiple Myeloma (U266) | - | Cell Viability | Effective at 2-4 µM[2] |

| NLRP3 Inflammasome Inhibition | |||

| Cell Line/System | Stimulus | Assay | Effective Concentration |

| Murine Macrophages (NG5) | Nigericin | Caspase-1 Activation | 12 µM[5] |

| Human Macrophages (THP-1) | Nigericin | Caspase-1 Activation | 12 µM[5] |

| Anti-proliferative and Pro-apoptotic Activity | |||

| Cell Line | Assay | IC50/Effective Concentration | Reference |

| Naegleria fowleri | Amebicidal Activity | EC50 | 1.6 µM[10] |

| Oral Squamous Carcinoma Cells (CAL27, HSC-2, SCC-4) | Cell Viability (24h) | Significant reduction at 5, 10, and 30 µM | [4] |

| SHH-Medulloblastoma Cells | Cell Proliferation | Effective at ≥8 µM | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently used to characterize the effects of this compound.

Protocol 1: Western Blot Analysis of IκBα Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IκBα in response to a pro-inflammatory stimulus.

1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa or RAW 264.7 macrophages) at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 20 ng/mL) or lipopolysaccharide (LPS; e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.

2. Protein Lysate Preparation: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.

3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins on a 10-12% SDS-polyacrylamide gel. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phospho-IκBα (e.g., Ser32/36) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. j. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin or GAPDH.

Expected Results: A dose-dependent decrease in the intensity of the phospho-IκBα band should be observed in cells pre-treated with this compound compared to the stimulated control.[1][12]

Protocol 2: NLRP3 Inflammasome Activation Assay

This protocol outlines the steps to measure the inhibition of NLRP3 inflammasome-mediated caspase-1 activation and IL-1β secretion by this compound.

1. Cell Culture and Priming: a. Seed macrophages (e.g., primary bone marrow-derived macrophages or THP-1 cells differentiated with PMA) in a multi-well plate. b. Prime the cells with LPS (e.g., 200 ng/mL to 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

2. Inhibitor Treatment and Inflammasome Activation: a. After priming, replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO) and incubate for 1 hour. b. Activate the NLRP3 inflammasome by adding a second stimulus, such as nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for 30-60 minutes.

3. Sample Collection and Analysis: a. Supernatant Analysis: i. Carefully collect the cell culture supernatant. ii. Centrifuge to remove any detached cells. iii. Measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. iv. To assess caspase-1 activation, the supernatant can be analyzed by Western blot for the cleaved (p20) subunit of caspase-1. b. Cell Lysate Analysis: i. Lyse the remaining cells to analyze intracellular protein levels (e.g., pro-caspase-1, pro-IL-1β, and NLRP3) by Western blot to ensure that the inhibitor is not affecting their expression.

Expected Results: A significant reduction in the levels of secreted IL-1β and cleaved caspase-1 in the supernatant of cells treated with this compound compared to the activated control group.[4][13]

Protocol 3: Cell Viability and Apoptosis Assays

These protocols are used to determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

1. Cell Viability Assay (MTT or CCK-8): a. Seed cancer cells in a 96-well plate and allow them to attach. b. Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. c. Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance at the appropriate wavelength using a microplate reader. e. Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. Treat cells with this compound at the desired concentrations and time points. b. Harvest the cells by trypsinization and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes. e. Analyze the stained cells by flow cytometry. f. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Expected Results: A dose- and time-dependent decrease in cell viability and an increase in the percentage of apoptotic cells.[7]

Conclusion

This compound is a potent and versatile inhibitor with well-documented effects on key inflammatory and oncogenic signaling pathways. Its ability to dually inhibit both the NF-κB and NLRP3 inflammasome pathways, in addition to inducing apoptosis and cell cycle arrest in cancer cells, makes it a valuable tool for basic research and a potential lead compound for the development of novel therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important molecule. Further investigation into the broader spectrum of its cellular targets will continue to elucidate its full therapeutic potential.

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. europeanreview.org [europeanreview.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. portlandpress.com [portlandpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inhibitor this compound: Topics by Science.gov [science.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vivo Short-Term Topical Application of this compound Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Potential of BAY-117082, a Selective NLRP3 Inflammasome Inhibitor, on Metastatic Evolution in Human Oral Squamous Cell Carcinoma (OSCC) - PMC [pmc.ncbi.nlm.nih.gov]

BAY 11-7082: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 11-7082 is a widely utilized small molecule inhibitor with potent anti-inflammatory properties. Initially characterized as an irreversible inhibitor of IκBα phosphorylation, it effectively blocks the canonical NF-κB signaling pathway, a central regulator of the inflammatory response. Subsequent research has unveiled its broader mechanism of action, including the inhibition of the NLRP3 inflammasome and other signaling cascades, positioning it as a valuable tool for investigating inflammatory processes and a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of the core anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support researchers in their exploration of this compound.

Core Mechanism of Action: Inhibition of NF-κB and NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects primarily through the inhibition of two key signaling pathways: the NF-κB pathway and the NLRP3 inflammasome.

1.1. Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound was first identified as an inhibitor of this pathway.[1] It acts by irreversibly inhibiting the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα, the inhibitory subunit of NF-κB.[2] This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB dimer (typically p65/p50) in the cytoplasm and preventing its translocation to the nucleus, which is necessary for the transcription of target inflammatory genes.[1][3]

1.2. Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. This compound has been shown to selectively inhibit the activation of the NLRP3 inflammasome, independent of its effects on NF-κB.[1][4] The activation of the NLRP3 inflammasome is a two-step process: a priming signal, often mediated by NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex. This compound can indirectly inhibit the priming step through its NF-κB inhibitory activity and has also been suggested to directly inhibit the ATPase activity of NLRP3.[1][5]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize key quantitative data regarding the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Pathways

| Parameter | Cell Type | Stimulus | IC50 Value | Reference(s) |

| IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM | [6] |

| NF-κB DNA Binding | Adipose tissue | - | Significant at all concentrations tested | [6] |

| NF-κB DNA Binding | Skeletal muscle | - | Significant at 50 µM and 100 µM | [6] |

| NLRP3 Inflammasome Activity | Macrophages | ATP | Dose-dependent inhibition | [7] |

| NLRP3 ATPase Activity | Purified NLRP3 | - | Dose-dependent inhibition | [5] |

Table 2: In Vitro Effects on Inflammatory Mediator Production

| Mediator | Cell Type | Stimulus | This compound Concentration | Effect | Reference(s) |

| IL-1β | Mouse BMDMs | LPS + Nigericin | 1 µM and 2.5 µM | Significant reduction (p < 0.0001) | [8] |

| TNF-α | RAW264.7 cells | LPS (1 µg/mL) | 0 - 15 µM | Dose-dependent suppression | [8][9] |

| Nitric Oxide (NO) | RAW264.7 cells | LPS (1 µg/mL) | 0 - 15 µM | Dose-dependent suppression | [8][9] |

| Prostaglandin E2 (PGE2) | RAW264.7 cells | LPS (1 µg/mL) | 0 - 15 µM | Dose-dependent suppression | [8][9] |

| IL-6 | Adipose tissue | - | All concentrations tested | Significant inhibition | [6] |

| IL-8 | Adipose tissue | - | All concentrations tested | Significant inhibition | [6] |

| TNF-α | Skeletal muscle | - | 50 µM | Significant decrease | [6] |

| IL-6 | Skeletal muscle | - | 50 µM | Significant decrease | [6] |

| IL-8 | Skeletal muscle | - | 50 µM | Significant decrease | [6] |

Table 3: In Vivo Anti-Inflammatory Effects

| Animal Model | Disease/Condition | Dosage | Effect | Reference(s) |

| Rat | Carrageenan-induced paw edema | Dose-dependent | Reduced edema formation | [8] |

| Rat | Adjuvant-induced arthritis | Not specified | Reduced paw swelling | [8] |

| Mice | Imiquimod-induced psoriasis-like dermatitis | 20 mg/kg/i.p. | Reduced epidermal thickness, acanthosis, and inflammatory infiltrate | [4][10] |

| Mice | Fibroid xenografts | Daily treatment for 2 months | 50% reduction in tumor weight | [11] |

| Rat | Cardiac Ischemia-Reperfusion Injury | Pretreatment | Reduced infarct size and preserved myocardial function | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

3.1. Western Blot Analysis of IκBα Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IκBα in cell culture.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, RAW264.7 macrophages) at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) dissolved in DMSO for 1-2 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Stimulate the cells with an inflammatory agonist such as TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.[2]

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-IκBα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like β-actin or GAPDH.

-

3.2. Measurement of Cytokine Production by ELISA

This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW264.7 macrophages, primary peritoneal macrophages) in a 24-well or 96-well plate and allow them to adhere.[8]

-

Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL). For IL-1β measurement in the context of inflammasome activation, a second signal like ATP or nigericin is required after LPS priming.[8]

-

Incubate for an appropriate time to allow for cytokine production and secretion (e.g., 6-24 hours).[8]

-

-

Sample Collection:

-

Centrifuge the plate to pellet any detached cells.

-

Carefully collect the culture supernatant without disturbing the cell monolayer.

-

-

ELISA Procedure:

-

Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using a commercially available kit for the specific cytokine of interest, following the manufacturer's instructions.

-

Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by incubation with a detection antibody, an enzyme-conjugated secondary antibody, and finally a substrate for colorimetric detection.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

3.3. In Vivo Murine Model of Psoriasis-like Dermatitis

This protocol describes an in vivo model to assess the anti-inflammatory efficacy of this compound in a skin inflammation model.[4][10]

-

Animal Model:

-

Use appropriate mouse strains (e.g., C57BL/6).

-

Shave the dorsal skin of the mice.

-

-

Induction of Psoriasis-like Lesions:

-

Topically apply imiquimod (IMQ) cream (e.g., 62.5 mg/day) to the shaved back skin for consecutive days (e.g., 7 days) to induce psoriasis-like inflammation.[10]

-

-

This compound Administration:

-

Administer this compound (e.g., 20 mg/kg) or vehicle (e.g., 0.9% NaCl) via intraperitoneal (i.p.) injection daily.[10]

-

-

Assessment of Inflammation:

-

Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness.

-

At the end of the experiment, euthanize the mice and collect skin tissue samples.

-

-

Histological Analysis:

-

Fix the skin samples in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

-

Biomarker Analysis:

-

Homogenize skin tissue to extract protein for Western blot analysis of inflammatory markers (e.g., p-NF-κB, NLRP3, IL-1β) or RNA for qRT-PCR analysis of pro-inflammatory gene expression (e.g., TNF-α, IL-6, IL-23).[4]

-

Broader Anti-Inflammatory Profile and Off-Target Effects